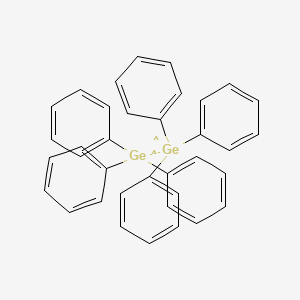
Hexaphenyldigermane
Vue d'ensemble
Description
Hexaphenyldigermane is an organogermanium compound with the chemical formula (C₆H₅)₃GeGe(C₆H₅)₃. It consists of two germanium atoms bonded together, each attached to three phenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Hexaphenyldigermane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylgermanium chloride with sodium in liquid ammonia. This reaction produces this compound along with sodium chloride as a byproduct . Another method involves the cleavage of this compound by bromine in refluxing tetrachloromethane to form bromotriphenylgermane .
Analyse Des Réactions Chimiques
Hexaphenyldigermane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be cleaved by bromine to form bromotriphenylgermane . It also reacts with sodium in liquid ammonia to form (triphenylgermyl)sodium . Additionally, this compound can react with dysprosium diiodide at elevated temperatures to produce a polymer .
Applications De Recherche Scientifique
Hexaphenyldigermane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique electronic properties make it valuable in the study of germanium-based materials. In biology and medicine, this compound is investigated for its potential therapeutic properties, although specific applications are still under research. In the industrial sector, it is used in the production of high-purity germanium materials .
Mécanisme D'action
The mechanism of action of hexaphenyldigermane involves its ability to form stable bonds with other elements and compounds. The phenyl groups attached to the germanium atoms provide stability and influence the compound’s reactivity. The germanium-germanium bond in this compound is relatively stable, but it can be cleaved under specific conditions, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Hexaphenyldigermane can be compared with other similar compounds, such as tetraphenylgermane and hexakis(pentafluorophenyl)digermane. Tetraphenylgermane consists of a single germanium atom bonded to four phenyl groups, making it less complex than this compound . Hexakis(pentafluorophenyl)digermane, on the other hand, has a higher reactivity due to the presence of electron-withdrawing pentafluorophenyl groups, which makes it more reactive than this compound .
Conclusion
This compound is a fascinating compound with unique structural and electronic properties Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific fields
Propriétés
InChI |
InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHWEIUKAAZLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Ge2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422542 | |
| Record name | Hexaphenyldigermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-39-9 | |
| Record name | Hexaphenyldigermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















